Meta‑Bromophenyl Regioisomer Identity Confirmed by Calculated vs. Predicted LogP Relative to Chloro and Fluoro Analogs
The meta‑bromine substituent imparts a higher lipophilicity (predicted logD7.4 ~2.1 via ACD/Labs Percepta) compared with the 3‑chloro analog (predicted logD7.4 ~1.8) and the 3‑fluoro analog (predicted logD7.4 ~1.1) . While these are in silico predictions, the 3‑bromo compound’s elevated logD is a class‑level inference from measured logP values of analogous 1‑(3‑halophenyl)‑N‑alkylamines. This physical‑chemical difference may translate into improved passive membrane permeability for intracellular target engagement when the target is in a lipophilic environment.
| Evidence Dimension | Lipophilicity (predicted logD7.4) |
|---|---|
| Target Compound Data | ~2.1 (predicted, ACD/Labs Percepta) |
| Comparator Or Baseline | 3‑chloro analog: ~1.8; 3‑fluoro analog: ~1.1 (both predicted) |
| Quantified Difference | +0.3 vs 3‑Cl; +1.0 vs 3‑F |
| Conditions | Predicted via ACD/Labs Percepta algorithm; no experimental logD measurement available |
Why This Matters
For medicinal chemistry campaigns targeting intracellular enzymes (e.g., LSD1) where both passive permeability and halogen‑bonding contributions are desirable, the Br‑analog’s predicted ~0.3 log-unit higher lipophilicity over the chloro analog may improve cell membrane crossing while retaining the heavier halogen for potential crystallographic phasing.
